![molecular formula C17H13N5O3 B2541438 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448057-44-0](/img/structure/B2541438.png)

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

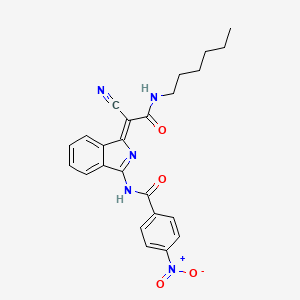

The compound "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as serotonin-3 (5-HT3) receptor antagonists. These compounds have been the subject of research due to their potential therapeutic applications, especially in the treatment of conditions like nausea and vomiting that are associated with chemotherapy and surgery.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives has been achieved, which are potent 5-HT3 receptor antagonists . Another related synthesis involves the preparation of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid starting from commercially available 1,2,4-triazole-3-carboxylic acid . Additionally, the synthesis and resolution of a racemic mixture of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide have been described, leading to an enantiomerically pure isomer with potent 5-HT3 receptor antagonistic activity . These studies provide a foundation for the synthesis of similar compounds, including the one .

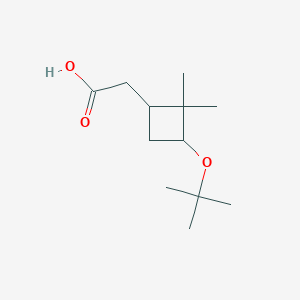

Molecular Structure Analysis

The molecular structure of compounds similar to the one under analysis often includes a diazepine ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of an indazole moiety, as seen in some of the synthesized compounds, contributes to the biological activity by interacting with the 5-HT3 receptor . The specific structure of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" would likely include similar features that are crucial for its activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of diazepine rings and the attachment of various aromatic moieties to the core structure . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is another reaction that has been explained in the context of synthesizing triazole derivatives . These reactions are essential for constructing the complex architecture of the molecule and for introducing functional groups that are important for the compound's pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the resolution of racemic mixtures to obtain enantiomerically pure isomers can greatly influence the potency and selectivity of the compound as a 5-HT3 receptor antagonist . The solubility, melting point, and crystal structure of these compounds are also important factors that can affect their stability and bioavailability.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of compounds containing benzodiazepinooxazoles and benzimidazole derivatives is a notable area of research. These compounds exhibit a range of chemical reactions and rearrangements, leading to the formation of diverse structures with potential applications in drug development and materials science (Terada et al., 1973), (El-masry et al., 2000).

Antimicrobial and Anticancer Activities

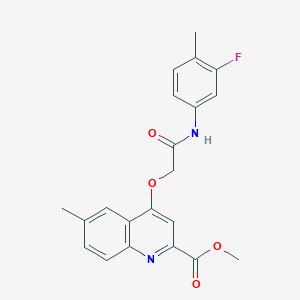

- Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer activities. These studies highlight the importance of structural modification in enhancing biological activities against specific targets (Kuntala et al., 2015).

Development of Serotonin-3 Receptor Antagonists

- Research on compounds with structures similar to the provided chemical name has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. These findings are crucial for the development of new therapeutic agents for conditions influenced by serotonin receptors (Harada et al., 1995).

Synthesis of Aromatic Polyamides

- The synthesis of novel aromatic polyamides containing oxazolyl structures has been explored. These materials possess high thermal properties and good solubility, making them suitable for various applications in materials science (Akutsu et al., 1998).

Novel Cyclopeptides and Polyoxazole-based Compounds

- Research has also focused on the synthesis of novel polyoxazole-based cyclopeptides, demonstrating the versatility of these structural motifs in the development of complex molecules with potential biological activities (Deeley et al., 2008).

One-Pot Synthesis Techniques

- The one-pot synthesis of dibenz[b,f][1,4]oxazepines through Ugi four-component reaction and microwave-assisted intramolecular SNAr highlights advanced synthetic methodologies that can streamline the production of complex heterocyclic compounds (Luo et al., 2014).

Propriétés

IUPAC Name |

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-22-9-13(20-21-22)17(24)18-10-6-7-14-11(8-10)16(23)19-12-4-2-3-5-15(12)25-14/h2-9H,1H3,(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXUHUTXZMSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)